3-Chloro-5-fluoro-4-methoxybenzoyl chloride
Overview
Description
3-Chloro-5-fluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of derivatives that inhibit specific enzymes, such as lysine-specific demethylase 1 (lsd1) , and p38MAP kinases . These enzymes play crucial roles in cellular processes like gene expression and signal transduction.
Biochemical Pathways
Related compounds have been implicated in pathways involving lsd1 and p38MAP kinases , which are involved in gene expression and cellular signaling, respectively.
Result of Action
Based on the activities of similar compounds, it may potentially influence gene expression and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Preparation Methods
3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be synthesized through several routes. One common method involves the reaction of 3-chloro-5-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
3-Chloro-5-fluoro-4-methoxybenzoic acid+SOCl2→3-Chloro-5-fluoro-4-methoxybenzoyl chloride+SO2+HCl
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
3-Chloro-5-fluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: : This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
3-Chloro-5-fluoro-4-methoxybenzoyl chloride+RNH2→3-Chloro-5-fluoro-4-methoxybenzamide+HCl
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Hydrolysis: : In the presence of water, it hydrolyzes to form 3-chloro-5-fluoro-4-methoxybenzoic acid and hydrochloric acid:
3-Chloro-5-fluoro-4-methoxybenzoyl chloride+H2O→3-Chloro-5-fluoro-4-methoxybenzoic acid+HCl
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Reduction: : It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxybenzoyl chloride is used in scientific research for various applications:
Biology: It is used in the synthesis of biologically active compounds that can be tested for their effects on biological systems.
Medicine: It is involved in the development of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
3-Chloro-4-fluorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
3-Fluoro-4-methoxybenzoyl chloride: Lacks the chlorine substituent, which affects its reactivity and the types of reactions it can undergo.
4-Methoxybenzoyl chloride: Lacks both chlorine and fluorine substituents, resulting in different reactivity and applications.
The presence of both chlorine and fluorine in this compound makes it unique in terms of its reactivity and the types of derivatives it can form.
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYOXPAZTHFOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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